This compound is categorized under amides due to the presence of the amide functional group (-C(=O)N-). It is also recognized for its structural complexity, which includes aromatic rings that may influence its reactivity and interactions in biological systems.
The synthesis of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide typically involves several steps:
The molecular structure of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide can be described using various structural representations:
InChI=1S/C17H20N2O2/c1-11-8-9-14(18)10-15(11)19-17(20)13(3)21-16-7-5-4-6-12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20)
CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=CC=C2C
The compound consists of:
This structural arrangement allows for potential interactions with biological targets due to the presence of both hydrophobic and polar regions .
N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide can participate in various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry and its potential applications in drug development .
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide involves its interaction with specific biological targets:
N-(5-Amino-2-methylphenyl)-2-(2-methylphenoxy)-propanamide has several scientific applications:
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3